Product packaging for 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene(Cat. No.:CAS No. 904325-90-2)

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

Cat. No.: B1426781
CAS No.: 904325-90-2
M. Wt: 251.64 g/mol
InChI Key: WWKOZBKPAFNDSX-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₂H₇ClFNO₂ Molecular Weight: 251.64 g/mol CAS Number: 904325-90-2 Physical Properties: The compound exists as colorless crystals or white powder, soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM) . Applications: Primarily used in organic synthesis as an intermediate, particularly in reactions requiring nitro- and halogen-substituted aromatic systems. Its synthesis involves multi-step processes, including catalytic hydrogenation, sulfonation, and nitration . Safety: Highly toxic; requires strict handling protocols to avoid dermal, ocular, or respiratory exposure. Environmental contamination must be mitigated during disposal .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClFNO2 B1426781 2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene CAS No. 904325-90-2

Properties

IUPAC Name

2-chloro-1-fluoro-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOZBKPAFNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718398
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904325-90-2
Record name 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene, a compound with the molecular formula C6_{6}H3_{3}ClFNO2_{2}, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features both halogen and nitro substituents on a benzene ring, which can significantly influence its reactivity and biological interactions. The presence of these functional groups is known to enhance the compound's lipophilicity and potential for receptor binding.

PropertyValue
Molecular FormulaC6_{6}H3_{3}ClFNO2_{2}
Molecular Weight175.54 g/mol
Melting PointNot specified
Solubility in WaterLow
Log P (Octanol/Water)Not specified

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have been reported to exhibit:

  • Antimicrobial Activity : Compounds with similar structures often demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Studies : Research has indicated that compounds analogous to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency .
  • Cytotoxicity Assays : In vitro studies have demonstrated that certain nitro-substituted phenyl compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC50_{50} values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects .

Table 2: Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntibacterialStaphylococcus aureus12
AntifungalCandida albicans15
CytotoxicityMCF-7 (breast cancer)0.65
CytotoxicityU-937 (monocytic leukemia)2.41

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Electronic Effects
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene C₁₂H₇ClFNO₂ 251.64 -Cl, -F, -NO₂ (para on phenyl) Strong electron-withdrawing (NO₂, Cl, F)
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene C₁₃H₈ClFNO₃ 287.66 -Cl, -OCH₂(3-FC₆H₄), -NO₂ Electron-donating (methoxy) vs. withdrawing (NO₂, F)
2-Chloro-1,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.53 -Cl, -F (ortho and meta), -NO₂ Enhanced electronegativity (two F atoms)
2-Chloro-1-fluoro-4-(trifluoromethyl)benzene C₇H₃ClF₄ 198.55 -Cl, -F, -CF₃ Strong electron-withdrawing (CF₃)
1-Chloro-4-(2-nitrophenyl)benzene C₁₂H₈ClNO₂ 233.65 -Cl, -NO₂ (ortho on phenyl) Steric hindrance (ortho-NO₂)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s para-nitro group and halogens (Cl, F) create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution.
  • Steric Effects : The ortho-nitro isomer (1-chloro-4-(2-nitrophenyl)benzene) experiences steric hindrance, which may limit its utility in reactions requiring planar transition states .
  • Electron-Donating Groups (EDGs): The methoxy-substituted analog (C₁₃H₈ClFNO₃) introduces mixed electronic effects, with the methoxy group acting as an EDG and the nitro group as an EWG. This duality could enable unique reactivity in coupling or alkylation reactions .
Key Observations:
  • The target compound’s synthesis is labor-intensive, requiring precise control over nitration and halogenation steps.
  • Methoxy-substituted analogs face challenges in achieving high yields due to steric hindrance during nucleophilic substitution .

Preparation Methods

Halogenation and Nitration of Aromatic Precursors

  • Starting from appropriately substituted aromatic compounds such as fluoro- or chloro-substituted acetophenones or toluenes, nitration can be achieved using mixed acid systems (concentrated sulfuric acid and nitric acid) or potassium nitrate in the presence of sulfuric acid at low temperatures (-20 to 10 °C), which favors regioselective nitration.

  • For example, 2-fluoro-4-chloroacetophenone can be nitrated under controlled conditions to yield 4-chloro-2-fluoro-5-nitroacetophenone, a closely related intermediate.

Friedel-Crafts Acylation and Hydrolysis

  • Friedel-Crafts acylation on substituted acetanilides or fluoroanilines can install acetyl groups at specific positions, which can then be hydrolyzed to amino or hydroxy derivatives. This step is typically catalyzed by Lewis acids such as AlCl3 and performed in solvents like methanol or ethanol at moderate temperatures (50–70 °C).

  • Hydrolysis of acetamido groups to amino groups is achieved under acidic conditions (e.g., hydrochloric acid) with reaction times of several hours.

Sandmeyer Reaction for Halogen Substitution

  • Amino groups on aromatic rings can be converted into halogens via diazotization followed by Sandmeyer reaction. For instance, 2-fluoro-4-aminoacetophenone is diazotized with sodium nitrite in hydrochloric acid at 0 to 10 °C to form a diazonium salt, which is then reacted with cuprous chloride to yield 2-fluoro-4-chloroacetophenone.

  • This method allows for selective introduction of chlorine substituents at amino-substituted positions.

Formation of Nitro-substituted Biphenyl Structures

  • The nitrophenyl group can be introduced via nitration of biphenyl intermediates or by coupling reactions. Nitration conditions must be carefully controlled to avoid over-nitration or undesired substitution patterns.

  • Alternatively, bromination of nitro-substituted toluenes followed by oxidation and hydrolysis can yield nitrobenzaldehyde derivatives, which can be further functionalized.

Example Preparation Route for a Closely Related Compound

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Acetylation m-fluoroaniline + acetic anhydride in acetic acid 3-fluoroacetanilide Protects amino group for further steps
2 Friedel-Crafts Acylation 3-fluoroacetanilide + acylating agent + Lewis acid 2-fluoro-4-acetamidoacetophenone Controlled to direct substitution
3 Hydrolysis Acidic hydrolysis (HCl, 50–70 °C) 2-fluoro-4-aminoacetophenone Converts acetamido to amino group
4 Sandmeyer Reaction Diazotization (NaNO2/HCl), CuCl 2-fluoro-4-chloroacetophenone Introduces chlorine substituent
5 Nitration Mixed acid or KNO3/H2SO4 at low temperature 4-chloro-2-fluoro-5-nitroacetophenone Introduces nitro group selectively

This sequence can be adapted to synthesize compounds with similar substitution patterns, including this compound, by modifying the starting materials and reaction conditions accordingly.

Reaction Conditions and Optimization

  • Temperature control is critical during nitration and Sandmeyer reactions to avoid side reactions and decomposition. Typical nitration temperatures range from -20 °C to 10 °C, with reaction times between 0.5 to 3 hours.

  • Solvent choice impacts reaction efficiency and product purity. Common solvents include 1,2-dichloroethane, methanol, ethanol, and acetic acid.

  • Catalysts and reagents such as Lewis acids (AlCl3), sodium nitrite, cuprous chloride, and nitrating mixtures are selected based on their ability to promote regioselective transformations with high yields.

Research Findings and Yields

  • The described multi-step synthetic routes typically achieve yields ranging from 70% to over 90% per step depending on reaction optimization.

  • Purification methods include extraction, washing with aqueous bicarbonate or sodium chloride, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative liquid chromatography for final product isolation.

  • Repeated use of catalysts in microreactors has shown consistent yields above 78% for related compounds, indicating process robustness.

Summary Table of Key Preparation Steps for this compound (Adapted)

Step No. Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Acetylation Acetic anhydride, acetic acid Protect amino groups
2 Friedel-Crafts Acylation Acylating agent, Lewis acid catalyst (AlCl3) Introduce acyl group
3 Hydrolysis HCl, 50–70 °C, 3–5 h Convert acetamido to amino
4 Sandmeyer Reaction NaNO2/HCl diazotization, CuCl Replace amino with chloro
5 Nitration H2SO4/HNO3 or KNO3/H2SO4, -20 to 10 °C Introduce nitro group
6 Purification Extraction, washing, drying, chromatography Isolate pure compound

Q & A

Q. Comparative Analysis :

Property This compound 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene
Electron-Withdrawing Groups -NO₂ (strong)-OCF₃ (moderate)
Lipophilicity (LogP) ~2.8 (predicted)~3.5 (experimental)
Biological Target CYP1A2 inhibitionCYP2D6 inhibition

Key Insight : The nitro group enhances electrophilicity for NAS, while trifluoromethoxy increases lipophilicity for membrane penetration .

Advanced: What computational tools are recommended for modeling this compound’s spectroscopic properties?

Methodological Answer:

  • IR/Raman : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate vibrational modes. Compare with experimental spectra (e.g., nitro symmetric stretch at ~1520 cm⁻¹).
  • NMR Prediction : ACD/Labs or MestReNova predict chemical shifts. Calibrate with experimental data for chloro-deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Reactant of Route 2
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2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene

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